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Compound of Interest

Compound Name: 3-Chloro-2,5-difluoropyridine

Cat. No.: B104385

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2,5-difluoropyridine (CAS No. 851179-00-5), a key intermediate in the development
of selective protein kinase C 6 (PKCB8) inhibitors for autoimmune diseases.[1] This document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for the predicted and analogous spectroscopic data, alongside detailed
experimental methodologies.

While direct experimental spectra for 3-Chloro-2,5-difluoropyridine are not publicly available,
this guide synthesizes data from closely related compounds to provide a robust, predictive
analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Chloro-2,5-difluoropyridine. These predictions
are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 3-Chloro-2,5-difluoropyridine
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Chemical Shift (8) Coupling Constant

Multiplicity Assignment
(ppm) () (Hz)
Doublet of Doublets ~ 8-10 Hz (H-F), ~ 2-3
~8.0-8.2 H-6
(dd) Hz (H-H)
_ ~8-10 Hz (H-F), ~ 3-4
~74-76 Triplet of Doublets (td) H-4
Hz (H-H)

Note: Predicted values are based on data for compounds like 2-Fluoro-3,5-dichloropyridine and
3-Chloropyridine. Actual values may vary.

Table 2: Predicted 3C NMR Data for 3-Chloro-2,5-difluoropyridine

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

(ppm) () (Hz)

~ 155 - 160 Doublet Large (C-F) C-2
~115-120 Doublet Small (C-F) C-3
~125-130 Doublet Small (C-F) C-4

~ 150 - 155 Doublet Large (C-F) C-5

~ 145 - 150 Singlet - C-6

Note: Predicted values are based on general principles and data for related fluorinated
pyridines. Carbon-fluorine couplings are expected.

Table 3: Predicted °F NMR Data for 3-Chloro-2,5-difluoropyridine

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

(ppm) (9) (H2)

~-701t0 -90 Doublet ~ 20-30 Hz (F-F) F-2

~-110 to -130 Doublet ~ 20-30 Hz (F-F) F-5
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Note: Predicted values relative to a standard (e.g., CFCIs). Significant fluorine-fluorine coupling
is anticipated.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 3-Chloro-2,5-difluoropyridine

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Weak Aromatic C-H Stretch

1600 - 1450 Medium-Strong C=C and C=N Ring Stretching
1300 - 1200 Strong C-F Stretching

800 - 700 Strong C-CI Stretching

) Aromatic C-H Bending (out-of-
900 - 700 Medium-Strong
plane)

Note: Predictions are based on characteristic vibrational frequencies for substituted pyridines
and data from the isomeric 5-chloro-2,3-difluoropyridine.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Chloro-2,5-difluoropyridine

m/z Relative Intensity Assignment

[M]* (Molecular lon, showing

149/151 High , _

isotopic pattern for Cl)
114 Medium [M-CIl*
94 Medium [M - CI-HF]*

Note: The molecular ion peak is expected to be prominent with a characteristic 3:1 isotopic
ratio for the chlorine atom.

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for 3-Chloro-2,5-difluoropyridine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-2,5-difluoropyridine in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls, DMSO-ds). Add a small amount of a
reference standard (e.g., tetramethylsilane, TMS) if not provided in the solvent.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Set the spectral width to approximately 15 ppm.
o Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
o Apply a Fourier transform and phase correct the resulting spectrum.
e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.
o Set the spectral width to approximately 200 ppm.

o Alonger acquisition time and a greater number of scans will be necessary due to the lower
natural abundance of 3C.

e 19F NMR Acquisition:

o Set the spectral width to cover the expected range for aromatic fluorine (~ -60 to -180
ppm).

o Use a proton-decoupled pulse sequence.

IR Spectroscopy

e Sample Preparation:
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o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform,
carbon tetrachloride) and place it in a liquid cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or solvent).
o Record the sample spectrum over the range of 4000-400 cm~1,

o The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample via a suitable method such as direct infusion or
through a gas chromatograph (GC-MS).

« lonization: Utilize Electron Impact (El) ionization at a standard energy (e.g., 70 eV).

e Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound
(e.g., m/z 40-200).

o Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic
patterns, particularly for the chlorine atom.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a
general workflow for sample analysis.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition

Sample of
3-Chloro-2,5-difluoropyridine

Spectral Data
(Chemical Shifts, Frequencies, m/z)

Structural Elucidation

FTIR Spectrometer

Mass Spectrometer
Sample Preparation \1 Data Analysis & Interpretation

NMR Spectrometer
(IH’ 13C’ 19F)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-Chloro-2,5-difluoropyridine.
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Caption: Relationship between spectroscopic techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2,5-difluoropyridine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104385#spectroscopic-data-for-3-chloro-2-5-
difluoropyridine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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